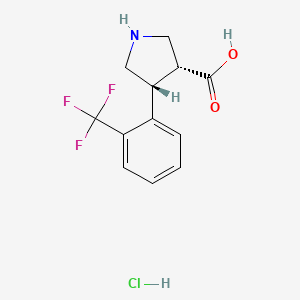
4-Bromo-2-isopropyl-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-isopropyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-isopropyl-1-methylbenzene (also known as cumene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the Electrophile: Bromine reacts with the catalyst to form the bromine cation (Br+).
Electrophilic Attack: The bromine cation attacks the benzene ring, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-2-isopropyl-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the isopropyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the compound.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2-isopropyl-1-methylbenzene when using NaOH.
Oxidation: Products include 4-bromo-2-isopropyl-1-methylbenzyl alcohol or 4-bromo-2-isopropyl-1-methylbenzaldehyde.
Reduction: Products include 2-isopropyl-1-methylbenzene.
科学的研究の応用
4-Bromo-2-isopropyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2-isopropyl-1-methylbenzene in chemical reactions involves its role as an electrophile in electrophilic aromatic substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. The isopropyl and methyl groups can influence the reactivity and orientation of further substitutions on the benzene ring .
類似化合物との比較
Similar Compounds
2-Bromo-4-isopropyl-1-methylbenzene: Similar structure but different substitution pattern.
4-Bromo-2-methyl-1-isopropylbenzene: Similar structure but different substitution pattern.
4-Bromo-1-methyl-2-isopropylbenzene: Similar structure but different substitution pattern.
Uniqueness
4-Bromo-2-isopropyl-1-methylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an isopropyl and a methyl group on the benzene ring can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C10H13Br |
|---|---|
分子量 |
213.11 g/mol |
IUPAC名 |
4-bromo-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Br/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 |
InChIキー |
XBUMSHQJGKOLGV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


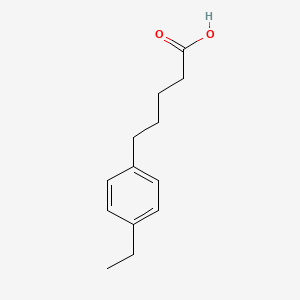
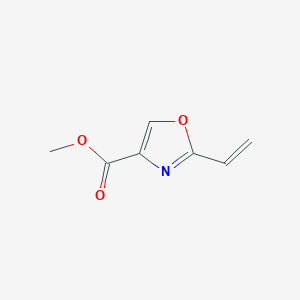
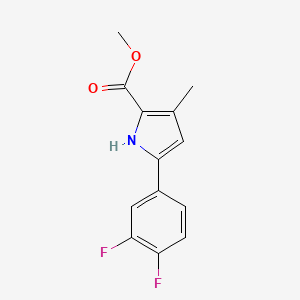
![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
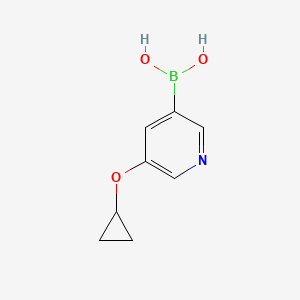
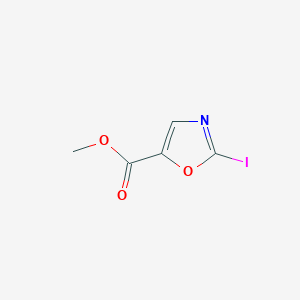

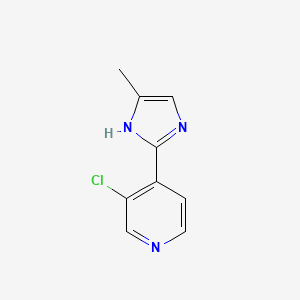
![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
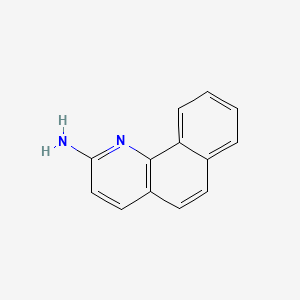
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)
